2-Cyclobutyl-2-methoxyacetic acid

Description

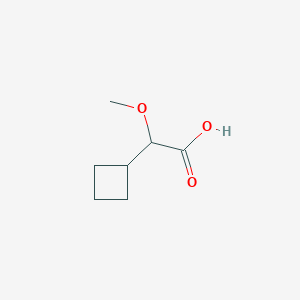

Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutyl-2-methoxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-6(7(8)9)5-3-2-4-5/h5-6H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRYAGIHGTWMCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclobutyl 2 Methoxyacetic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Chemical Compound

A retrosynthetic analysis of 2-Cyclobutyl-2-methoxyacetic acid reveals several logical disconnections that can guide the design of a synthetic pathway. The most apparent disconnections involve the carbon-oxygen bond of the methoxy (B1213986) group and the carbon-carbon bond of the carboxylic acid group.

Primary Disconnections:

C-O Bond Disconnection (Methoxy Group): This disconnection points to a precursor such as 2-cyclobutyl-2-hydroxyacetic acid. The target molecule could then be synthesized via methylation of the hydroxyl group. This is a common and often high-yielding transformation.

C-C Bond Disconnection (Carboxyl Group): Disconnecting the carboxylic acid group suggests a precursor like cyclobutyl methoxy methyl ketone, which could be oxidized to the desired acid. Alternatively, it could point to a nucleophilic cyclobutyl methoxy species that reacts with a carboxylating agent.

Secondary Disconnections:

Further disconnection of the 2-cyclobutyl-2-hydroxyacetic acid precursor leads to simpler starting materials. A key disconnection is at the C-C bond between the cyclobutane (B1203170) ring and the acetic acid moiety. This suggests an umpolung strategy where a nucleophilic cyclobutane equivalent reacts with a glyoxylate (B1226380) derivative or a related electrophile.

A plausible retrosynthetic pathway is outlined below:

This analysis suggests that key starting materials could include cyclobutanone, cyclobutyl bromide, or cyclobutylacetic acid derivatives.

Direct Synthesis Approaches

Several direct synthetic methods can be envisioned for the preparation of this compound, starting from readily available precursors.

Alkylation Reactions Utilizing Suitable Precursors

One of the most straightforward approaches involves the alkylation of a cyclobutylacetic acid derivative. This can be achieved by generating an enolate from a cyclobutylacetate ester, followed by reaction with a methoxy-containing electrophile. Alternatively, and perhaps more practically, the enolate of a methoxyacetate (B1198184) ester can be alkylated with a cyclobutyl halide.

The general scheme for the alkylation of an ester enolate is as follows:

A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used to generate the enolate quantitatively. The choice of the alkylating agent is crucial to avoid side reactions. For instance, using a cyclobutyl halide (e.g., cyclobutyl bromide) to alkylate the enolate of methyl methoxyacetate would be a viable route.

A potential synthetic sequence is detailed in the table below:

| Step | Reactants | Reagents | Product | Notes |

| 1 | Methyl methoxyacetate | LDA, THF, -78 °C | Lithium enolate of methyl methoxyacetate | Formation of the nucleophile. |

| 2 | Lithium enolate of methyl methoxyacetate, Cyclobutyl bromide | THF | Methyl 2-cyclobutyl-2-methoxyacetate | C-C bond formation via SN2 reaction. |

| 3 | Methyl 2-cyclobutyl-2-methoxyacetate | LiOH, H2O/THF | This compound | Saponification of the ester. |

This approach offers a convergent and flexible synthesis, allowing for variations in both the ester and the alkylating agent.

Hydrolysis of Ester Derivatives

The final step in many synthetic sequences towards this compound will be the hydrolysis of a corresponding ester, such as methyl 2-cyclobutyl-2-methoxyacetate or ethyl 2-cyclobutyl-2-methoxyacetate. This transformation, often referred to as saponification when carried out under basic conditions, cleaves the ester to yield the carboxylate salt, which is then protonated to give the final carboxylic acid.

The general reaction for ester hydrolysis is:

R-COOR' + H₂O ⇌ R-COOH + R'-OH

Under basic conditions, the reaction is driven to completion by the formation of the carboxylate salt. libretexts.orgmasterorganicchemistry.com

Table of Hydrolysis Conditions:

| Ester Substrate | Reagents | Conditions | Product |

| Methyl 2-cyclobutyl-2-methoxyacetate | 1. NaOH (aq) 2. HCl (aq) | Reflux, then acidification | This compound |

| Ethyl 2-cyclobutyl-2-methoxyacetate | 1. LiOH, H₂O/THF 2. H₃O⁺ | Room Temperature, then workup | This compound |

The choice of base and solvent system can be critical, especially for sterically hindered esters where the reaction might be sluggish. acs.org The use of lithium hydroxide (B78521) in a mixture of THF and water is often effective for less reactive esters at room temperature.

Oxidation of Cyclobutyl-Methoxy-Substituted Alcohols

An alternative synthetic route involves the oxidation of a precursor alcohol, specifically 2-cyclobutyl-2-methoxy-1-ethanol. The oxidation of a primary alcohol to a carboxylic acid is a well-established transformation in organic synthesis.

The general oxidation reaction is:

R-CH₂OH + [O] → R-COOH

A variety of oxidizing agents can be employed for this purpose. The choice of oxidant depends on the substrate's sensitivity to harsh conditions and the desired selectivity.

Table of Common Oxidizing Agents for Primary Alcohols:

| Oxidizing Agent | Conditions | Notes |

| Potassium permanganate (B83412) (KMnO₄) | Basic, then acidic workup | Strong oxidant, can cleave other functional groups. |

| Jones reagent (CrO₃ in H₂SO₄/acetone) | Acidic conditions | Strong oxidant, but chromium-based reagents are toxic. |

| Nitric acid (HNO₃) | Heating | Can be used for the oxidation of similar structures like 2-methoxyethanol. osti.gov |

| Ruthenium tetroxide (RuO₄) | Catalytic RuCl₃ with NaIO₄ | Powerful, but can be expensive. |

The synthesis of the precursor alcohol, 2-cyclobutyl-2-methoxy-1-ethanol, could be achieved through various methods, including the reduction of a corresponding ester or the reaction of a cyclobutyl methoxy Grignard reagent with formaldehyde.

Stereoselective Synthesis Strategies for Enantiopure this compound

The presence of a stereocenter in this compound makes its stereoselective synthesis a significant goal, particularly for applications in medicinal chemistry and materials science. Chiral auxiliary-mediated approaches are a powerful tool for achieving high levels of enantioselectivity.

Chiral Auxiliary-Mediated Approaches

In this strategy, a chiral auxiliary is temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.

A common approach involves the use of Evans oxazolidinone auxiliaries. researchgate.net For the synthesis of this compound, one could envision attaching an Evans auxiliary to cyclobutylacetic acid. The resulting chiral imide can then be deprotonated to form a chiral enolate, which can undergo a diastereoselective reaction. However, for introducing a methoxy group, a direct electrophilic methoxylation might be challenging.

A more plausible approach would be to start with a chiral auxiliary attached to methoxyacetic acid and then perform a diastereoselective alkylation with a cyclobutyl halide.

Proposed Stereoselective Synthesis using an Evans Auxiliary:

Table of Chiral Auxiliary-Mediated Synthesis Steps:

| Step | Description | Key Reagents | Stereochemical Control |

| 1 | Acylation of Chiral Auxiliary | Methoxyacetyl chloride, Evans auxiliary, Base | Formation of the chiral substrate. |

| 2 | Diastereoselective Alkylation | LDA, Cyclobutyl bromide | The chiral auxiliary blocks one face of the enolate, leading to preferential alkylation from the other face. |

| 3 | Cleavage of Chiral Auxiliary | LiOH, H₂O₂ | Liberation of the enantiomerically enriched carboxylic acid and recovery of the auxiliary. |

The stereochemical outcome of the alkylation step is dictated by the specific chiral auxiliary used. For example, using (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone would be expected to yield one enantiomer of the product, while its enantiomer would produce the other. The diastereoselectivity of such alkylations is often high, providing access to enantiopure this compound.

Asymmetric Catalysis in the Formation of Chiral α-Methoxy Acids

Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of chiral α-methoxy acids like this compound. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. wikipedia.org The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven significant research into developing novel asymmetric catalytic systems. wikipedia.org

One promising method involves the catalytic asymmetric α-alkylation of carbonyl compounds. While direct asymmetric methylation of carboxylic acid derivatives has been a significant challenge, recent advancements have shown the potential of dual biocatalytic platforms. nih.gov For instance, an engineered S-adenosyl-L-methionine (SAM)-dependent C-methyltransferase (CMT) can be paired with a mined S-adenosyl-L-homocysteine (HMT) to achieve efficient asymmetric α-alkylation of α-keto acids. nih.gov This system could potentially be adapted for the synthesis of this compound by using an appropriate α-keto acid precursor.

Another approach is the use of chiral metal complexes as catalysts. For example, ruthenium-catalyzed asymmetric transfer hydrogenation of α-ketoamines has been successfully employed in the synthesis of chiral 1,2-amino alcohols. acs.org A similar strategy could be envisioned for the reduction of a suitable α-keto ester precursor to the corresponding chiral α-hydroxy ester, which could then be methylated to yield the target α-methoxy acid.

The development of novel chiral acids themselves can also serve as a tool in asymmetric synthesis, acting as resolving agents or chiral catalysts. tcichemicals.com While not a direct catalytic formation of the target molecule, these acids are crucial for the separation of enantiomers and the determination of absolute configuration. tcichemicals.com

Enzymatic Resolution and Biocatalytic Transformations

Enzymatic resolution provides a highly selective method for obtaining enantiomerically pure this compound from a racemic mixture. This technique leverages the stereospecificity of enzymes, most commonly lipases, to selectively react with one enantiomer, allowing for the separation of the two. wikipedia.orgyoutube.com

Kinetic Resolution:

In a typical kinetic resolution process, a racemic mixture of this compound or its ester derivative is treated with a lipase (B570770) in the presence of an acyl donor or water, respectively. The enzyme will selectively acylate or hydrolyze one enantiomer at a much faster rate than the other. acs.orgnih.gov For example, lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, have been extensively used for the resolution of a wide variety of alcohols and amines. wikipedia.orgacs.org This method could be applied to the resolution of a racemic precursor alcohol, which is then oxidized to the final carboxylic acid.

A key advantage of enzymatic resolution is the high enantioselectivity that can be achieved, often exceeding 95% enantiomeric excess (ee). youtube.com However, a major drawback of conventional kinetic resolution is that the maximum theoretical yield for a single enantiomer is limited to 50%. youtube.com

Dynamic Kinetic Resolution (DKR):

To overcome the 50% yield limitation of kinetic resolution, dynamic kinetic resolution (DKR) can be employed. In DKR, the enzymatic resolution is coupled with an in situ racemization of the unreacted enantiomer. wikipedia.org This is often achieved using a compatible metal catalyst, such as a ruthenium complex, that facilitates the interconversion of the enantiomers. acs.orgacs.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

The table below summarizes the key aspects of enzymatic resolution techniques applicable to the synthesis of chiral this compound.

| Resolution Technique | Enzyme | Key Features | Maximum Yield |

| Kinetic Resolution | Lipase (e.g., CALB) | High enantioselectivity, mild reaction conditions. | 50% |

| Dynamic Kinetic Resolution | Lipase + Racemization Catalyst (e.g., Ru complex) | Overcomes 50% yield limit, high enantioselectivity. | 100% |

Diastereoselective Synthesis through Chiral Induction

Diastereoselective synthesis using chiral auxiliaries is a well-established and reliable method for preparing enantiomerically pure carboxylic acids, including this compound. wikipedia.orgacs.org This strategy involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. The steric and electronic properties of the auxiliary then direct subsequent chemical transformations to occur from a specific face of the molecule, leading to the formation of one diastereomer in excess. wikipedia.orgblogspot.com

A widely used class of chiral auxiliaries are the Evans oxazolidinones. organicchemistrydata.orgwilliams.edu For the synthesis of this compound, a suitable oxazolidinone can be acylated with methoxyacetic acid. The resulting N-acyloxazolidinone can then be deprotonated to form a chiral enolate. This enolate can then undergo a diastereoselective alkylation with a cyclobutyl halide. organicchemistrydata.org The stereochemical outcome of the alkylation is controlled by the chiral auxiliary, which blocks one face of the enolate from the incoming electrophile. organicchemistrydata.orgstackexchange.com After the alkylation step, the chiral auxiliary can be cleaved under mild conditions to yield the desired enantiomerically enriched this compound and the recovered auxiliary can be recycled. acs.orgwilliams.edu

Another practical chiral auxiliary is pseudoephedrine. acs.orgnih.gov In a similar fashion to Evans auxiliaries, pseudoephedrine can be acylated with a carboxylic acid. The resulting amide can then be deprotonated and alkylated with high diastereoselectivity. nih.gov Hydrolysis of the alkylated amide affords the chiral carboxylic acid in high enantiomeric purity. nih.gov

The following table outlines a potential diastereoselective synthesis route using an Evans-type chiral auxiliary.

| Step | Reagents and Conditions | Intermediate/Product | Key Feature |

| 1. Acylation | Methoxyacetic acid, DCC, DMAP | N-methoxyacetyl oxazolidinone | Attachment of the methoxyacetyl group |

| 2. Deprotonation | LDA or NaHMDS, THF, -78 °C | Chiral enolate | Formation of the stereodirecting enolate |

| 3. Alkylation | Cyclobutyl bromide or iodide | Alkylated N-acyloxazolidinone | Diastereoselective introduction of the cyclobutyl group |

| 4. Cleavage | LiOH, H₂O₂ | (R)- or (S)-2-Cyclobutyl-2-methoxyacetic acid | Release of the chiral acid and recovery of the auxiliary |

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles is crucial for developing sustainable synthetic routes for this compound. The twelve principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. acs.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Diastereoselective synthesis using chiral auxiliaries, while effective, can have lower atom economy due to the stoichiometric use of the auxiliary. In contrast, asymmetric catalysis is inherently more atom-economical as the chiral catalyst is used in small amounts. wikipedia.org

Use of Safer Solvents and Auxiliaries: The choice of solvents and other reagents can have a significant impact on the environmental footprint of a synthesis. Green chemistry encourages the use of less hazardous solvents or, ideally, solvent-free conditions. acs.org For instance, enzymatic resolutions can often be performed in aqueous media or in non-toxic organic solvents. acs.org

Catalysis: The use of catalytic reagents (as in asymmetric catalysis and enzymatic resolution) is superior to stoichiometric reagents from a green chemistry perspective. Catalysts are used in smaller amounts and can be recycled and reused, reducing waste. wikipedia.orgacs.org

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. acs.org Biocatalytic transformations, which typically occur under mild conditions, are often more energy-efficient than traditional chemical reactions that may require high temperatures and pressures. nih.gov

Comparative Analysis of Synthetic Efficiency, Yields, and Scalability

A comparative analysis of the different synthetic methodologies for this compound highlights the trade-offs between efficiency, yield, and scalability.

| Synthetic Methodology | Efficiency & Yield | Scalability | Key Advantages | Key Disadvantages |

| Asymmetric Catalysis | Potentially high yields and enantioselectivity. wikipedia.org | Can be challenging to scale up due to catalyst cost and sensitivity. | High atom economy, use of substoichiometric chiral source. wikipedia.org | Catalyst development can be time-consuming and expensive. |

| Enzymatic Resolution (Kinetic) | Maximum 50% yield for the desired enantiomer. youtube.com | Generally scalable, especially with immobilized enzymes. | High enantioselectivity, mild and safe reaction conditions. wikipedia.org | Limited to 50% yield, requires separation of product from unreacted starting material. youtube.com |

| Enzymatic Resolution (Dynamic Kinetic) | Theoretical yield of 100%. wikipedia.org | Can be more complex to scale up due to the need for a compatible catalyst system. | Overcomes the 50% yield limitation of kinetic resolution. wikipedia.org | Requires careful optimization of enzyme and racemization catalyst compatibility. acs.org |

| Diastereoselective Synthesis | Generally high yields and diastereoselectivity. acs.orgnih.gov | Scalable, as chiral auxiliaries are often commercially available and recyclable. | Reliable and well-established methodology. wikipedia.org | Lower atom economy due to stoichiometric use of the chiral auxiliary. acs.org |

Chemical Transformations and Reactivity Profiles of 2 Cyclobutyl 2 Methoxyacetic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can participate in a variety of transformations, including esterification, amidation, reduction, and decarboxylation.

Esterification Reactions with Diverse Alcohols

2-Cyclobutyl-2-methoxyacetic acid is expected to undergo esterification with a range of primary and secondary alcohols under acidic conditions, a classic transformation known as the Fischer esterification. youtube.comchemguide.co.ukmasterorganicchemistry.com The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. Subsequent dehydration yields the corresponding ester and water. youtube.commasterorganicchemistry.com The use of an excess of the alcohol or the removal of water as it is formed can drive the equilibrium towards the product side. youtube.commasterorganicchemistry.com

The steric hindrance presented by the cyclobutyl group adjacent to the carboxylic acid may necessitate slightly more forcing reaction conditions (e.g., higher temperatures or longer reaction times) compared to sterically unencumbered carboxylic acids.

Table 1: Representative Esterification Reactions of this compound The following table presents hypothetical data for the esterification of this compound with various alcohols, based on generally accepted principles of the Fischer esterification.

| Alcohol | Reagent/Catalyst | Product | Expected Yield (%) |

| Methanol | H₂SO₄ (cat.) | Methyl 2-cyclobutyl-2-methoxyacetate | 85-95 |

| Ethanol | HCl (gas) | Ethyl 2-cyclobutyl-2-methoxyacetate | 80-90 |

| Isopropanol | H₂SO₄ (cat.) | Isopropyl 2-cyclobutyl-2-methoxyacetate | 70-80 |

| Benzyl alcohol | p-Toluenesulfonic acid | Benzyl 2-cyclobutyl-2-methoxyacetate | 75-85 |

Amidation Reactions for Peptide or Amide Bond Formation

The formation of amides from this compound and various amines is anticipated to proceed efficiently in the presence of a suitable coupling agent. Direct reaction of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. youtube.com However, reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃) can activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond. youtube.comacs.org These methods are fundamental in peptide synthesis and the preparation of a wide array of amide-containing molecules. acs.orgacs.org

The presence of the α-methoxy group could potentially influence the reaction rate, and the choice of coupling agent and reaction conditions would be crucial to achieve high yields and avoid side reactions.

Table 2: Illustrative Amidation Reactions of this compound The data in this table is hypothetical and illustrates the expected outcomes of amidation reactions based on standard coupling methodologies.

| Amine | Coupling Agent | Product | Expected Yield (%) |

| Ammonia | DCC | 2-Cyclobutyl-2-methoxyacetamide | 80-90 |

| Aniline | B(OCH₂CF₃)₃ | N-phenyl-2-cyclobutyl-2-methoxyacetamide | 75-85 |

| Glycine methyl ester | HATU, DIPEA | Methyl N-(2-cyclobutyl-2-methoxyacetyl)glycinate | 70-80 |

| Diethylamine | PyBOP | N,N-diethyl-2-cyclobutyl-2-methoxyacetamide | 80-90 |

Reduction to Corresponding Aldehydes and Alcohols

The carboxylic acid functionality of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective. libretexts.orgbritannica.comchemguide.co.uk The reaction proceeds via the formation of an aluminum-alkoxide intermediate, which is subsequently hydrolyzed to yield the primary alcohol, 2-cyclobutyl-2-methoxyethanol. chemguide.co.uk

The selective reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more readily reduced than carboxylic acids. britannica.comnih.gov However, this can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, followed by reduction with a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org

Table 3: Predicted Reduction Products of this compound This table outlines the expected products from the reduction of this compound under different hypothetical conditions.

| Reagent(s) | Product | Expected Outcome |

| 1. LiAlH₄, THF; 2. H₃O⁺ | 2-Cyclobutyl-2-methoxyethanol | High yield of the primary alcohol |

| 1. SOCl₂; 2. LiAlH(Ot-Bu)₃, THF | 2-Cyclobutyl-2-methoxyacetaldehyde | Moderate to good yield of the aldehyde |

| NaBH₄, Methanol | No reaction | The carboxylic acid is expected to be unreactive |

Decarboxylation Pathways

The decarboxylation of simple aliphatic carboxylic acids, which involves the loss of carbon dioxide, is generally a difficult process requiring high temperatures. libretexts.org However, the stability of the resulting carbanion or radical intermediate is a critical factor. For this compound, the presence of the α-methoxy group might offer some stabilization to an adjacent radical or anionic center, but a facile thermal decarboxylation is not expected.

More specialized methods would likely be required to effect decarboxylation. For instance, the Hunsdiecker reaction, which involves the treatment of the silver salt of the carboxylic acid with bromine, could potentially lead to the formation of 1-bromo-1-methoxycyclobutane. libretexts.org Alternatively, modern photoredox catalysis methods have emerged as powerful tools for the decarboxylation of carboxylic acids under mild conditions. nih.govorganic-chemistry.org

Reactions Involving the Methoxy (B1213986) Group

The methoxy group in this compound is an ether linkage, which is generally stable but can be cleaved under specific and often harsh conditions.

Ether Cleavage Reactions and Subsequent Functionalization

The cleavage of the methyl ether in this compound would typically require treatment with a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.compressbooks.pubmasterorganicchemistry.com The reaction proceeds through the protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion. Depending on the substrate and reaction conditions, the mechanism can be either Sₙ1 or Sₙ2. masterorganicchemistry.compressbooks.pub Given the structure of this compound, the cleavage would likely yield 2-cyclobutyl-2-hydroxyacetic acid and methyl halide.

The resulting α-hydroxy acid could then be further functionalized. For example, it could be oxidized to an α-keto acid.

Table 4: Anticipated Products of Ether Cleavage The following table illustrates the hypothetical outcome of ether cleavage of this compound.

| Reagent | Product(s) | Reaction Conditions |

| HBr (conc.) | 2-Cyclobutyl-2-hydroxyacetic acid + Methyl bromide | Reflux |

| HI (conc.) | 2-Cyclobutyl-2-hydroxyacetic acid + Methyl iodide | Reflux |

| BBr₃ | 2-Cyclobutyl-2-hydroxyacetic acid + Methyl bromide | Low temperature to room temperature |

Participation in Chelation-Controlled Reactions

The presence of both a carboxylic acid and an α-methoxy group on the same stereocenter makes this compound a prime candidate for chelation-controlled reactions. In such reactions, a metal ion can coordinate to both the carboxylate and the methoxy oxygen, forming a rigid cyclic intermediate. This chelation can effectively control the stereochemical outcome of reactions at or adjacent to the stereocenter by directing the approach of incoming reagents from the less hindered face of the chelate ring.

While specific studies on this compound are not extensively documented in publicly available literature, the principles of chelation control in similar α-alkoxy and α-hydroxy carboxylic acids are well-established. For instance, the addition of nucleophiles to related chiral α- and β-alkoxy carbonyl compounds can be highly diastereoselective when mediated by Lewis acids capable of forming chelates. scilit.com Reagents containing metals like magnesium, zinc, titanium, and tin are known to form such intermediates, leading to predictable stereoselectivity. scilit.com In the case of this compound, deprotonation of the carboxylic acid would form a carboxylate that, along with the α-methoxy group, could chelate to a metal center. This rigid conformation would then dictate the facial selectivity of subsequent reactions. For example, in reductions or alkylations of a derivative where the carboxylic acid is converted to a ketone, the chelating metal would block one face of the molecule, leading to a highly stereoselective addition of the reagent to the opposite face. The effectiveness of this control is dependent on the specific metal ion and the reaction conditions.

Reactions of the Cyclobutyl Ring System

The inherent ring strain of the cyclobutane (B1203170) moiety in this compound makes it susceptible to a variety of transformations that are not as readily observed in larger, less strained ring systems. These reactions often lead to the formation of more complex molecular architectures.

Ring Expansion Reactions to Five-Membered Carbocycles

Cyclobutane rings can undergo expansion to form more stable five-membered rings, a transformation driven by the release of ring strain. chemistrysteps.comresearchgate.net This process can often be initiated by the formation of a carbocation adjacent to the ring. For a derivative of this compound, such a carbocation could be generated, for example, by the loss of a leaving group from the carbon atom of the cyclobutane ring attached to the stereocenter. This would lead to a rearrangement where one of the C-C bonds of the cyclobutane ring migrates to the carbocation, resulting in the expansion to a cyclopentane (B165970) ring. chemrxiv.org The presence of the methoxy and carboxylic acid groups would influence the regiochemistry and stereochemistry of this rearrangement. While specific examples for this compound are scarce, the general principle of carbocation-mediated ring expansion is a fundamental reaction of cyclobutane derivatives. chemistrysteps.comresearchgate.netleah4sci.comyoutube.com

A hypothetical ring expansion of a derivative of this compound is illustrated below:

| Reactant (Hypothetical) | Reaction Conditions (Hypothetical) | Product (Hypothetical) |

| 2-Cyclobutyl-2-methoxy-1-(p-tolyl)ethan-1-one | Lewis Acid (e.g., AlCl₃) | 2-Methoxy-2-(p-tolyl)cyclopentane-1-carboxylic acid |

Ring Contraction Reactions

While less common than ring expansion, ring contraction of cyclobutane derivatives to cyclopropane (B1198618) systems can also occur under specific conditions. substack.comnih.govacs.org These reactions often proceed through mechanisms that can accommodate the increase in ring strain, such as rearrangements involving the formation of a cyclopropylcarbinyl cation intermediate or through tandem reaction sequences. For instance, a tandem Wittig reaction-ring contraction process has been developed for α-hydroxycyclobutanones, leading to functionalized cyclopropanecarbaldehydes. mdpi.comresearchgate.net A suitably functionalized derivative of this compound could potentially undergo a similar transformation.

Cycloaddition Reactions of Cyclobutane Derivatives

Cyclobutane derivatives can participate in cycloaddition reactions, either as the four-membered ring component or through functional groups attached to the ring. acs.orgacs.orgnih.govnih.govresearchgate.net The strain of the cyclobutane ring can influence the reactivity of adjacent double bonds or other reactive moieties. For instance, a derivative of this compound bearing an alkene substituent on the cyclobutane ring could undergo [2+2], [4+2], or other cycloaddition reactions. The stereochemistry of the substituents on the cyclobutane ring would play a crucial role in directing the approach of the reacting partner. While thermal cycloadditions are possible, photochemical methods are also widely employed for the synthesis and transformation of cyclobutane-containing molecules. acs.orgacs.org

Functionalization of the Cyclobutyl Ring

Direct functionalization of the C-H bonds of the cyclobutane ring is a powerful strategy for introducing new substituents. researchgate.net Recent advances in catalysis have enabled the site-selective and even enantioselective functionalization of C(sp³)–H bonds in cyclobutanes. scilit.com For this compound, the carboxylic acid group can act as a directing group to guide a transition metal catalyst to specific C-H bonds on the cyclobutyl ring, leading to their selective arylation, alkylation, or other modifications. acs.orgnih.gov For example, palladium-catalyzed C-H activation has been successfully applied to cyclobutane carboxylic acid derivatives. acs.orgnih.gov The regioselectivity of such reactions (i.e., which C-H bond is functionalized) can often be controlled by the choice of catalyst and ligands.

Mechanistic Studies of Key Transformations of the Chemical Compound

Understanding the mechanisms of the reactions involving this compound is crucial for predicting and controlling the outcome of its transformations. While specific mechanistic studies on this exact compound are limited, the mechanisms of the general reaction types have been investigated for related cyclobutane systems.

The ring expansion of cyclobutanes typically proceeds through a carbocation rearrangement, where the migration of a C-C bond from the cyclobutane ring to an adjacent carbocationic center leads to the formation of a less strained cyclopentyl cation. chemrxiv.org The stability of the resulting carbocation and the stereoelectronic requirements of the migrating bond are key factors that determine the feasibility and outcome of the reaction.

Ring contraction mechanisms can be more varied. Some proceed through rearrangements involving bicyclic intermediates, such as the Favorskii rearrangement of α-haloketones, while others may involve radical pathways or tandem reaction sequences. nih.govacs.org

Cycloaddition reactions involving cyclobutane derivatives can occur through either concerted or stepwise mechanisms. acs.orgacs.org Photochemical [2+2] cycloadditions, for instance, often proceed via a triplet biradical intermediate. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules and can be influenced by the substituents on the cyclobutane ring.

The mechanism of C-H functionalization on cyclobutane rings often involves the formation of a metallacyclic intermediate. rsc.org In directed C-H activation, the catalyst is first coordinated to a directing group, such as the carboxylic acid in this compound, which then positions the metal in proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization.

Elucidation of Reaction Pathways and Transition States

A comprehensive elucidation of the reaction pathways and transition states for this compound is not available in the current body of scientific literature. Theoretical studies, likely employing computational methods such as Density Functional Theory (DFT), would be necessary to map the potential energy surfaces for various reactions. Such studies would provide critical insights into the thermodynamics and kinetics of potential transformations, including the structures and energies of transition states.

Hypothetically, potential reaction pathways for this compound could include:

Decarboxylation: The loss of carbon dioxide from the carboxylic acid moiety. The stability of the resulting carbanion or radical intermediate would significantly influence the reaction conditions required. The presence of the α-methoxy and cyclobutyl groups would be expected to play a role in the stability of any intermediates and the corresponding transition states.

Esterification: Reaction of the carboxylic acid with an alcohol under acidic or basic conditions to form an ester. The steric hindrance presented by the cyclobutyl group could affect the rate of this reaction.

Ring-opening of the cyclobutane: Under certain conditions, such as thermolysis or in the presence of specific catalysts, the strained cyclobutane ring could undergo cleavage. The regioselectivity and stereoselectivity of such a reaction would be of significant interest, with the methoxy and carboxylic acid groups directing the outcome. The transition states for these processes would reveal the concerted or stepwise nature of the ring-opening.

Ether cleavage: The methoxy group could potentially be cleaved under harsh acidic conditions (e.g., using strong hydrohalic acids), leading to the formation of a hydroxyl group.

To accurately describe the transition states for any of these hypothetical reactions, detailed computational analysis would be required to determine bond lengths, bond angles, and vibrational frequencies at the saddle point of the reaction coordinate.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates for this compound are contingent on experimental studies that have not been published. The nature of any intermediates would be highly dependent on the specific reaction conditions employed.

Potential, yet unconfirmed, reaction intermediates could include:

Carbocation intermediates: In acid-catalyzed reactions, protonation of the methoxy or carbonyl oxygen could lead to the formation of carbocationic intermediates. The stability of these intermediates would be influenced by the electronic effects of the substituents.

Radical intermediates: Under photolytic or high-temperature conditions, homolytic cleavage of C-C or C-H bonds could generate radical intermediates. The cyclobutyl ring could influence the distribution of radical character.

Enolate intermediates: Under basic conditions, deprotonation of the α-carbon is unlikely due to the absence of a hydrogen atom at that position. However, reactions involving the carboxylate anion are expected.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential for the in-situ detection and characterization of any transient species. Trapping experiments could also be employed to isolate and identify reactive intermediates. Without such experimental data, any discussion of specific intermediates for this compound remains purely speculative.

Spectroscopic and Structural Elucidation of 2 Cyclobutyl 2 Methoxyacetic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemical and conformational arrangement of the molecule.

The structural backbone of 2-Cyclobutyl-2-methoxyacetic acid can be unequivocally assigned through a suite of NMR experiments. nih.gov The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the types of carbon atoms present.

For a definitive assignment, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. The COSY spectrum establishes proton-proton couplings within the cyclobutyl ring and the acetic acid moiety. The HSQC spectrum correlates each proton to its directly attached carbon atom. Finally, the HMBC spectrum reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for connecting the cyclobutyl ring, the methoxy (B1213986) group, and the carboxylic acid group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10-12 | 170-180 |

| Methine (CH-O) | 3.5-4.0 | 75-85 |

| Methoxy (-OCH₃) | 3.3-3.6 | 50-60 |

| Cyclobutyl Methine (CH) | 2.5-3.0 | 40-50 |

| Cyclobutyl Methylene (-CH₂-) | 1.8-2.4 | 20-30 |

Note: These are predicted values and can vary based on solvent and other experimental conditions.

When chiral, the determination of the relative and absolute stereochemistry of this compound derivatives is paramount. nih.gov Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative stereochemistry by measuring the spatial proximity of protons. For the determination of absolute stereochemistry, chiral derivatizing agents or chiral solvating agents can be employed in the NMR analysis to induce diastereomeric differentiation of the enantiomers, leading to separable signals in the NMR spectrum.

The cyclobutane (B1203170) ring is not planar and can undergo a puckering motion. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these conformational changes. nih.gov By analyzing the NMR spectra at different temperatures, it is possible to determine the energy barriers for ring puckering and to identify the most stable conformation of the cyclobutyl ring in solution. This analysis often involves monitoring changes in chemical shifts and coupling constants as a function of temperature.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While NMR provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique is particularly valuable for establishing the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. nih.gov

For derivatives of this compound that form suitable single crystals, X-ray diffraction analysis provides a definitive picture of the molecular conformation. nih.gov This includes the puckering of the cyclobutane ring and the orientation of the methoxy and carboxylic acid substituents. Furthermore, for chiral molecules, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, often through the use of anomalous dispersion effects.

Table 2: Representative Crystallographic Data for a Hypothetical Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1082.1 |

| Z | 4 |

Note: This data is hypothetical and serves as an example of typical crystallographic parameters.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of chemical compounds. For this compound, both high-resolution and tandem mass spectrometry provide valuable insights.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is instrumental in determining the precise molecular formula of a compound from its exact mass. The molecular formula of this compound is C₇H₁₂O₃. The theoretical exact mass can be calculated by summing the masses of its constituent atoms.

Table 1: Theoretical Exact Mass of this compound

| Element | Quantity | Atomic Mass | Total Mass |

|---|---|---|---|

| Carbon (C) | 7 | 12.00000 | 84.00000 |

| Hydrogen (H) | 12 | 1.00783 | 12.09396 |

| Oxygen (O) | 3 | 15.99491 | 47.98473 |

| Total Exact Mass | | | 144.07869 |

This table presents the calculated theoretical exact mass based on the most common isotopes of each element.

An experimentally determined HRMS value that closely matches this theoretical mass would confirm the elemental composition of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Upon ionization in the mass spectrometer, the molecular ion [M]+• or a protonated molecule [M+H]⁺ is formed. Subsequent fragmentation would likely involve the following pathways:

Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z 113.

Loss of the carboxylic acid group (-COOH): This would lead to a fragment at m/z 99.

Decarboxylation (-CO₂): The loss of carbon dioxide from the molecular ion would produce a fragment at m/z 100.

Cleavage of the cyclobutyl ring: The cyclobutyl ring can undergo characteristic ring-opening and fragmentation, leading to smaller fragment ions.

Table 2: Proposed Mass Spectrometric Fragments of this compound

| Proposed Fragment | Chemical Formula | Nominal Mass (m/z) |

|---|---|---|

| [M-OCH₃]⁺ | C₆H₉O₂⁺ | 113 |

| [M-COOH]⁺ | C₆H₁₁O⁺ | 99 |

This table outlines the expected major fragment ions based on the structure of this compound.

Other Spectroscopic Techniques

In addition to mass spectrometry, other spectroscopic methods are essential for a comprehensive structural characterization of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound is expected to show several key absorption bands.

The carboxylic acid functional group will give rise to a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids. The carbonyl (C=O) stretch of the carboxylic acid will appear as a strong, sharp peak between 1760 and 1690 cm⁻¹. researchgate.net The C-O stretching vibration of the carboxylic acid and the ether linkage will also be present in the fingerprint region, typically between 1320 and 1210 cm⁻¹. researchgate.net The C-H stretching and bending vibrations of the cyclobutyl and methoxy groups will also be observed.

Table 3: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong |

| C-O | Stretch | 1320 - 1210 | Medium to Strong |

This table summarizes the anticipated IR absorption bands for the key functional groups in this compound. researchgate.net

Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity Assessment

This compound possesses a chiral center at the alpha-carbon, meaning it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample.

The separation of enantiomers on a chiral stationary phase (CSP) is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. For carboxylic acids like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak® AD), are often effective. chromatographyonline.com

The method development for chiral HPLC would involve screening different chiral columns and mobile phase compositions. A typical approach for this class of compounds would be to use a normal-phase mobile phase, often a mixture of hexane (B92381) and an alcohol like isopropanol, with a small amount of an acidic modifier such as trifluoroacetic acid to improve peak shape and resolution. chromatographyonline.com Alternatively, reversed-phase or polar organic modes can also be explored. nih.gov The separation of diastereomeric esters, formed by derivatizing the carboxylic acid with a chiral alcohol, is another established strategy.

Table 4: General Chiral HPLC Parameters for Separation of 2-alkoxycarboxylic acids

| Parameter | Description |

|---|---|

| Stationary Phase | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H) |

| Mobile Phase | n-Hexane/Isopropanol with a small percentage of an acidic modifier (e.g., Trifluoroacetic Acid) |

| Detection | UV detector, wavelength selected based on the chromophore |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

This table provides a general set of starting conditions for developing a chiral HPLC method for the enantiomeric separation of this compound, based on methods for similar compounds. chromatographyonline.com

Computational Chemistry and Theoretical Studies on 2 Cyclobutyl 2 Methoxyacetic Acid

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the electronic makeup and intrinsic stability of molecules. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure of a molecule.

Density Functional Theory (DFT) has become a widely used quantum mechanical method for investigating the electronic structure of many-body systems, including atoms and molecules. core.ac.uk It is particularly effective for predicting the molecular geometry and energy of organic compounds. For 2-Cyclobutyl-2-methoxyacetic acid, DFT calculations, often using functionals like B3LYP, can determine the most stable arrangement of its atoms in three-dimensional space. niscpr.res.in

These calculations optimize the molecular geometry to find the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. For instance, DFT can accurately predict the bond lengths within the cyclobutane (B1203170) ring and the methoxyacetic acid moiety, which are influenced by steric and electronic effects. niscpr.res.in The combination of experimental studies with DFT calculations is a powerful approach to understanding the detailed characteristics of a molecule. niscpr.res.in

Below is an illustrative table of the types of geometric parameters that can be obtained for this compound using DFT calculations.

| Parameter | Atom 1 | Atom 2 | Calculated Value (Å or °) |

| Bond Length | C(carbonyl) | O(carbonyl) | Hypothetical Value |

| Bond Length | C(alpha) | C(carbonyl) | Hypothetical Value |

| Bond Length | C(cyclobutyl) | C(cyclobutyl) | Hypothetical Value |

| Bond Angle | O(methoxy) | C(alpha) | C(carbonyl) |

| Bond Angle | C(alpha) | C(cyclobutyl) | C(cyclobutyl) |

| Dihedral Angle | H | O(methoxy) | C(alpha) |

These are hypothetical values to illustrate the output of DFT calculations.

Furthermore, DFT is used to calculate the total electronic energy of the molecule, which is a key indicator of its thermodynamic stability. By comparing the energies of different possible isomers or conformers, the most stable structure can be identified. niscpr.res.in

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Methods like Møller–Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) provide a higher level of theory and can yield more accurate results than DFT for certain properties, albeit at a greater computational cost. researchgate.netmdpi.com

For this compound, ab initio calculations could be employed to:

Refine Geometric Parameters: Obtain highly accurate bond lengths and angles, which can serve as a benchmark for DFT or experimental results.

Calculate Accurate Energies: Determine the relative energies of different conformers with high precision, which is crucial for understanding the potential energy surface of the molecule. researchgate.net

Investigate Electronic Properties: Provide a detailed description of the electron distribution, molecular orbitals (like the HOMO and LUMO), and ionization potential.

These high-accuracy predictions are vital for systems where subtle electronic effects play a significant role in the molecule's properties and reactivity.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the cyclobutyl ring and the rotatable bonds in the methoxyacetic acid side chain mean that this compound can exist in multiple conformations. Conformational analysis aims to identify these different spatial arrangements and determine their relative stabilities.

Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and dynamic behavior of molecules over time. rsc.orgmdpi.commdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the molecule's movements, from bond vibrations to large-scale conformational changes. mdpi.com

For this compound, an all-atom MD simulation could reveal: rsc.org

Dominant Conformations: Identify the most frequently adopted shapes of the molecule in a given environment (e.g., in a vacuum or in a solvent).

Conformational Transitions: Map the pathways and energy barriers for conversion between different conformers.

Solvent Effects: Show how interactions with solvent molecules influence the conformational preferences and dynamics.

Intramolecular Interactions: Highlight non-covalent interactions, such as hydrogen bonding or steric clashes, that stabilize or destabilize certain conformations.

The results from such simulations provide a dynamic picture of the molecule's behavior that complements the static view from quantum chemical calculations. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic data, which can be a powerful aid in structure elucidation and verification. Quantum mechanical calculations, particularly DFT, can provide reasonably accurate predictions of NMR chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach used within a DFT framework to calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. researchgate.netepstem.net

For this compound, theoretical calculations could predict the ¹H and ¹³C NMR spectra. This involves:

Optimizing the molecule's geometry using a method like DFT.

Performing a GIAO calculation on the optimized geometry to obtain the absolute magnetic shieldings.

Converting these shieldings to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory.

Comparing the computationally predicted spectrum with an experimental one can help confirm the structure of the synthesized compound. niscpr.res.in While DFT calculations can yield results close to experimental values, with root mean square errors (RMSEs) for ¹H shifts often in the range of 0.2–0.4 ppm, machine learning techniques are also emerging as a faster alternative for predicting chemical shifts for large numbers of molecules. nih.gov

The following table illustrates how predicted NMR data for this compound would be presented and compared with hypothetical experimental values.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | Hypothetical Value | Hypothetical Value |

| Alpha-Carbon | Hypothetical Value | Hypothetical Value |

| Methoxy (B1213986) Carbon | Hypothetical Value | Hypothetical Value |

| Cyclobutyl C1 | Hypothetical Value | Hypothetical Value |

| Cyclobutyl C2/C4 | Hypothetical Value | Hypothetical Value |

| Cyclobutyl C3 | Hypothetical Value | Hypothetical Value |

These are hypothetical values to illustrate the comparison between calculated and experimental data.

Computational Elucidation of Reaction Mechanisms and Energetics

Theoretical calculations are instrumental in exploring the pathways of chemical reactions, providing insights into transition states and reaction energy profiles that are often difficult to probe experimentally. researchgate.net For this compound, computational chemistry could be used to study its formation or subsequent reactions.

This involves:

Mapping the Potential Energy Surface: Calculating the energies of reactants, products, intermediates, and transition states for a proposed reaction.

Locating Transition States: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. The structure of the transition state reveals the geometry of the molecule as bonds are breaking and forming.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. A higher activation energy corresponds to a slower reaction.

Determining Reaction Enthalpies: The energy difference between the products and reactants indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

By studying these energetic parameters, chemists can understand the feasibility of a reaction, predict its outcome, and potentially devise ways to control it. For example, DFT calculations could elucidate the mechanism of esterification of this compound or its behavior under various reaction conditions.

Applications of 2 Cyclobutyl 2 Methoxyacetic Acid in Academic Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

There is no available literature detailing the use of 2-Cyclobutyl-2-methoxyacetic acid as a chiral building block. In a broader context, chiral molecules containing cyclobutane (B1203170) rings are valuable in medicinal chemistry for their three-dimensional structure. nih.govnih.gov The synthesis of such chiral motifs is an area of active research, often employing methods like stereoselective cycloadditions or resolutions. mdpi.comnih.govacs.org However, no studies have specifically isolated or used enantiopure this compound for these purposes.

Construction of Stereodefined Complex Molecules

No published research demonstrates the use of this compound in the construction of stereodefined complex molecules. The synthesis of complex natural products often involves chiral building blocks to control the stereochemistry of the final molecule. rsc.org

Precursor for Bioactive Analogues

There are no documented instances of this compound serving as a precursor for bioactive analogues. While the cyclobutane moiety is present in some bioactive compounds and pharmaceuticals openmedicinalchemistryjournal.comnih.govlifechemicals.com, this specific acid has not been reported as a starting material for their synthesis.

Integration into Multicomponent Reactions

A search of the literature found no examples of this compound being integrated into multicomponent reactions (MCRs). MCRs are powerful tools for rapidly building molecular complexity. nih.gov While cyclobutanones have been used in some MCRs acs.org, there is no corresponding research involving this compound.

Utility in Fragment-Based Drug Discovery Research (as a chemical fragment for screening)

There is no evidence in the available literature to suggest that this compound has been used as a chemical fragment for screening in fragment-based drug discovery (FBDD) research. The design of fragment libraries often focuses on creating diverse and three-dimensional shapes nih.govvu.nl, and while cyclobutane-containing fragments are of interest researchgate.net, this specific acid is not mentioned in published libraries.

Table of Compounds Mentioned

Biological and Biochemical Research Applications Mechanism Focused

Investigation of Molecular Targets and Pathways of Analogues Bearing the Chemical Compound Scaffold

The therapeutic and biological potential of a compound is fundamentally linked to its interaction with molecular targets. For analogues of 2-Cyclobutyl-2-methoxyacetic acid, the primary areas of investigation revolve around the methoxyacetic acid (MAA) scaffold and the influence of the cyclobutyl moiety.

The methoxyacetic acid (MAA) component of the scaffold is recognized as a short-chain fatty acid with significant biological activity, most notably as an inhibitor of histone deacetylases (HDACs). nih.govnih.gov HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to chromatin condensation and transcriptional repression. wikipedia.orgnih.gov Inhibition of HDACs results in hyperacetylation, which relaxes chromatin structure and can alter the expression of a small subset of genes involved in critical cellular processes like cell cycle progression and apoptosis. wikipedia.orgmdpi.com

MAA's inhibitory action is believed to be a common mechanism among short-chain fatty acids. nih.gov This inhibition can lead to various cellular outcomes, including altered gene expression, cell cycle arrest, and apoptosis. nih.gov For instance, research has demonstrated that MAA's ability to up-regulate the p21 gene, a key cell cycle inhibitor, is achieved through the inhibition of HDAC activities. nih.gov HDAC inhibitors typically function by binding to the zinc ion within the enzyme's catalytic site, which blocks substrate access. mdpi.com While aliphatic acids like MAA are considered relatively weak HDAC inhibitors compared to other classes like hydroxamates, their effects are significant at millimolar concentrations. nih.gov

The addition of a cyclobutyl group to the MAA scaffold introduces a bulky, nonpolar element. In drug design, such four-membered rings are known to be influential, often used to enhance pharmacokinetic properties by occupying specific subpockets within a target enzyme. nih.govnih.govresearchgate.net This cyclobutyl ring could potentially enhance the binding affinity or selectivity of the compound for specific HDAC isozymes by interacting with hydrophobic regions near the active site.

Table 1: Enzyme Modulation by Methoxyacetic Acid Analogues

| Compound/Scaffold | Target Enzyme | Mechanism of Modulation | Resulting Effect |

| Methoxyacetic acid (MAA) | Histone Deacetylases (HDACs) | Inhibition of deacetylase activity. nih.govnih.gov | Upregulation of p21, leading to cell cycle arrest. nih.gov |

| Short-chain fatty acids | Histone Deacetylases (HDACs) | Inhibition of histone deacetylase activity. nih.gov | Altered gene expression, cell cycle arrest, apoptosis. nih.gov |

| Cyclobutyl-containing compounds | Various (e.g., kinases, receptors) | Occupies hydrophobic subpockets, potentially hindering enzymatic cleavage. nih.gov | Enhanced binding affinity and metabolic stability. nih.gov |

Protein-Ligand Interaction Analyses at a Molecular Level

Understanding protein-ligand interactions at a molecular level is crucial for rational drug design. nih.govmdpi.com The stability of a protein-ligand complex is determined by the change in Gibbs free energy (ΔG), which is composed of both enthalpy (ΔH) and entropy (ΔS) changes upon binding. nih.gov

For a molecule like this compound, interactions would be dictated by its distinct chemical features:

The Carboxylic Acid and Methoxy (B1213986) Groups: The methoxyacetic acid portion is capable of forming specific interactions. The carboxylate can engage in ionic interactions or hydrogen bonds, while the ether oxygen can act as a hydrogen bond acceptor. In the context of HDAC inhibition, the carbonyl group of the acid is crucial for coordinating with the active site zinc ion. mdpi.comnih.gov

The Cyclobutyl Ring: This nonpolar, aliphatic ring is well-suited to interact with hydrophobic pockets in a protein's binding site. nih.gov Molecular modeling studies have shown that a cyclobutyl ring can optimally occupy putative subpockets in receptors. nih.gov There is a positive correlation between the buried nonpolar surface area and the binding free energy and enthalpy. nih.gov By displacing water molecules from a binding interface and forming van der Waals contacts, the cyclobutyl group can contribute favorably to the binding enthalpy, driving higher affinity. nih.gov

Molecular docking simulations are a key tool for visualizing these interactions. isfcppharmaspire.comresearchgate.net For instance, docking studies of inhibitors into enzyme active sites, like COX-2, reveal how different functional groups form hydrogen bonds and hydrophobic interactions with specific amino acid residues (e.g., TYR355, VAL509). isfcppharmaspire.comnih.gov It can be theorized that the cyclobutyl group of this compound would seek a hydrophobic cavity, while the methoxyacetic acid moiety orients itself to interact with polar residues and any catalytic metal ions.

Cellular Response Mechanisms to Structurally Related Carboxylic Acids

Structurally related carboxylic acids, particularly methoxyacetic acid, elicit distinct cellular responses. Research on prostate cancer cells has shown that MAA can inhibit cell growth by inducing both apoptosis (programmed cell death) and cell cycle arrest. nih.gov

The key mechanisms identified are:

Induction of Apoptosis: MAA treatment leads to the downregulation of the anti-apoptotic gene BIRC2 (also known as cIAP1). nih.gov This reduction in BIRC2 allows for the activation of caspases 7 and 3, which are executioner caspases that trigger the final stages of apoptosis. nih.gov A clear indicator of this process is the cleavage of PARP (Poly (ADP-ribose) polymerase), which was observed in a dose- and time-dependent manner following MAA treatment. nih.gov

Induction of Cell Cycle Arrest: MAA causes cells to arrest primarily in the G1 phase of the cell cycle. nih.gov This is achieved through a two-pronged temporal effect: an early upregulation of the p21 gene, a potent cyclin-dependent kinase (CDK) inhibitor, followed by a later downregulation of CDK4 and CDK2 expression. nih.gov The upregulation of p21 is a direct consequence of MAA's HDAC inhibitory activity and occurs independently of the p53 tumor suppressor family. nih.gov

Inhibition of Lactate (B86563) Production: In other cell types, such as Sertoli cells from preclinical models, MAA has been shown to significantly decrease the production and accumulation of lactate. nih.gov Since lactate is a crucial metabolic substrate for developing germ cells, this inhibition is suggested as a potential mechanism for the compound's observed effects on spermatogenesis. nih.gov

Table 2: Cellular Responses to Methoxyacetic Acid

| Cell Type | Response | Molecular Mechanism |

| Human Prostate Cancer Cells (LNCaP, C4-2B, PC-3, DU-145) | Apoptosis | Downregulation of BIRC2, activation of caspases 7 and 3, PARP cleavage. nih.gov |

| Human Prostate Cancer Cells (LNCaP, C4-2B, PC-3, DU-145) | G1 Cell Cycle Arrest | Early upregulation of p21, late downregulation of CDK4 and CDK2. nih.gov |

| Rat Sertoli Cells | Decreased Lactate Production | Inhibition of lactate accumulation. nih.gov |

Metabolic Fate of Related Methoxyacetic Acid Compounds in Preclinical Models

In both humans and animal models, methoxyacetic acid (MAA) is known as the primary and active metabolite of the industrial solvent ethylene (B1197577) glycol monomethyl ether (EGME, or 2-methoxyethanol). nih.govwikipedia.org The conversion is a rapid oxidation reaction catalyzed by alcohol dehydrogenases. wikipedia.org MAA has a notably long elimination half-life, which can be up to 77 hours, leading to its potential accumulation. nih.gov

Preclinical studies in male Fischer 344 rats have investigated the effects of MAA. medchemexpress.com These studies reveal that MAA can inhibit the respiratory function of mitochondria, the powerhouses of the cell. Specifically, MAA was found to inhibit state 3 respiration (ADP-stimulated respiration) in both hepatic (liver) and testicular mitochondria. medchemexpress.comcapes.gov.br The inhibition of the ascorbate/TMPD oxidation rate was noted in testicular mitochondria at concentrations above 3 mM, while inhibition of the succinate (B1194679) oxidation rate in hepatic mitochondria occurred at concentrations above 5 mM. medchemexpress.com This disruption of mitochondrial energy metabolism is considered a key part of the compound's toxicological mechanism. capes.gov.br

The introduction of a cyclobutyl group, as in this compound, could alter this metabolic profile. The bulkiness of the cyclobutyl ring might hinder enzymatic cleavage, a strategy sometimes employed in drug design to slow down metabolism and improve in vivo stability. nih.gov

Future Directions and Emerging Research Avenues for 2 Cyclobutyl 2 Methoxyacetic Acid Research

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of 2-Cyclobutyl-2-methoxyacetic acid and its derivatives presents an ongoing challenge that invites the development of more efficient and stereoselective routes. Current synthetic strategies often rely on multi-step processes that can be time-consuming and may result in modest yields. Future research will likely focus on several key areas to streamline its production.

One promising direction is the exploration of catalytic asymmetric methods to establish the chiral center in a single, highly controlled step. This could involve the use of novel chiral catalysts, such as organocatalysts or transition-metal complexes, to induce high enantioselectivity in the formation of the α-methoxy acid moiety. Additionally, the development of one-pot or tandem reactions that combine several synthetic transformations into a single operational sequence would significantly improve efficiency by reducing the number of purification steps and minimizing solvent waste.

Furthermore, leveraging flow chemistry presents a compelling avenue for both the synthesis and scale-up of this compound. Continuous flow reactors offer enhanced control over reaction parameters such as temperature and mixing, which can lead to improved yields and selectivity. This technology also enables the safe handling of potentially hazardous reagents and intermediates that might be involved in more direct, yet challenging, synthetic pathways.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Asymmetric Synthesis | High enantioselectivity, fewer steps | Development of novel chiral catalysts |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste | Design of compatible reaction sequences |

| Flow Chemistry | Enhanced control, safety, and scalability | Optimization of reactor design and conditions |

Exploration of Advanced Analytical Techniques for Real-time Monitoring of Reactions

To support the development of novel synthetic routes, the implementation of advanced analytical techniques for real-time reaction monitoring is crucial. Process Analytical Technology (PAT) offers a suite of tools that can provide continuous insight into reaction kinetics, intermediate formation, and product yield, enabling rapid optimization and control. google.com

Future research should explore the application of in-situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, to monitor the synthesis of this compound. researchgate.net These non-invasive techniques can track the concentration of reactants, products, and key intermediates directly within the reaction vessel, providing a wealth of data for mechanistic understanding and process optimization. researchgate.netresearchgate.net

Mass spectrometry-based techniques, including extractive electrospray ionization mass spectrometry (EESI-MS), also hold significant promise for the on-line monitoring of organic reactions. researchgate.net EESI-MS can provide real-time information on the progress of the reaction and allow for the validation of proposed reaction intermediates, which is invaluable for developing robust and reliable synthetic protocols. researchgate.net The integration of these advanced analytical tools will be instrumental in accelerating the development and scale-up of efficient synthetic methods for this compound.

| Analytical Technique | Information Provided | Potential Impact on Synthesis |

| In-situ FTIR/Raman Spectroscopy | Real-time concentration of reactants, products, and intermediates. researchgate.netresearchgate.net | Rapid optimization, enhanced process control, and deeper mechanistic understanding. |

| Extractive Electrospray Ionization Mass Spectrometry (EESI-MS) | Real-time reaction progress and validation of intermediates. researchgate.net | Accelerated development of robust synthetic protocols. |

| Process Analytical Technology (PAT) | Comprehensive process understanding and control. google.com | Improved product quality, reduced costs, and enhanced safety. |

Expanding the Scope of Chemical Transformations for Structural Diversity

The core structure of this compound serves as a versatile scaffold for the generation of a diverse library of new chemical entities. Future research will undoubtedly focus on exploring a wide range of chemical transformations to modify its key functional groups: the carboxylic acid, the cyclobutane (B1203170) ring, and the α-methoxy group.

The carboxylic acid moiety is a prime target for derivatization. Standard transformations such as esterification and amidation can be employed to introduce a vast array of functional groups, altering the molecule's physicochemical properties, such as solubility and lipophilicity. acs.orgnih.gov More advanced transformations could involve the conversion of the carboxylic acid to other functional groups like alcohols, aldehydes, or ketones, further expanding the accessible chemical space.

The cyclobutane ring itself can be a site for further functionalization. While the ring is relatively stable, its inherent strain can be exploited in certain reactions. nih.gov Future work could investigate ring-opening reactions to generate linear, functionalized molecules or the introduction of additional substituents onto the cyclobutane ring to create more complex three-dimensional structures.

Finally, the α-methoxy group, while seemingly simple, can also be a point of modification. Demethylation to the corresponding α-hydroxy acid would provide a new handle for further chemical transformations.

| Transformation Type | Target Functional Group | Potential Outcome |

| Esterification/Amidation | Carboxylic Acid | Modulation of physicochemical properties. acs.orgnih.gov |

| Reduction/Oxidation | Carboxylic Acid | Access to a wider range of functional groups. |

| Ring-Opening/Substitution | Cyclobutane Ring | Generation of linear or more complex cyclic structures. nih.gov |

| Demethylation | α-Methoxy Group | Introduction of a new reactive handle. |

Interdisciplinary Research with Materials Science and Catalysis

The unique structural features of this compound and its derivatives suggest intriguing possibilities for interdisciplinary research, particularly at the interface with materials science and catalysis.

In materials science, the incorporation of the cyclobutane motif into polymer backbones is an area of growing interest. nih.gov Cyclobutanes can act as mechanophores, which are molecular units that respond to mechanical stress. researchgate.net This property could be harnessed to create stress-responsive polymers that, for example, change color or self-heal upon damage. The carboxylic acid and methoxy (B1213986) groups of the title compound could serve as handles for polymerization or for tuning the properties of the resulting material. The development of polymers containing the this compound core could lead to new materials with advanced mechanical and responsive properties.

In the field of catalysis, the rigid, three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for the design of new ligands for asymmetric catalysis. By attaching coordinating groups to the cyclobutane core, it may be possible to create a chiral environment around a metal center, enabling highly selective catalytic transformations. The stereochemistry of the this compound core could play a crucial role in controlling the stereochemical outcome of such catalytic reactions.

| Research Area | Potential Application of this compound | Desired Outcome |

| Materials Science | Monomer for stress-responsive polymers. researchgate.netnih.gov | Advanced materials with self-healing or sensing capabilities. |

| Asymmetric Catalysis | Chiral ligand scaffold. | Highly selective catalysts for the synthesis of valuable chemicals. |

Design of Next-Generation Chemical Probes Based on the Compound's Core Structure

The development of novel chemical probes is essential for advancing our understanding of complex biological systems. The unique structural and stereochemical features of this compound make its core structure a promising starting point for the design of next-generation chemical probes.

The cyclobutane ring can serve as a rigid scaffold to present pharmacophoric groups in a well-defined three-dimensional orientation, which can lead to high-affinity and selective binding to biological targets. researchgate.net The concept of "escape from flatland" in medicinal chemistry emphasizes the importance of moving away from flat, aromatic structures towards more three-dimensional molecules, and the cyclobutane motif is an excellent example of this. researchgate.net

Furthermore, the cyclobutane ring can be functionalized with reporter groups, such as fluorophores or biotin, to create probes for various applications, including fluorescence imaging and affinity-based protein profiling. For instance, BODIPY-labeled cyclobutanes have been successfully used for live-cell imaging. ed.ac.uk The carboxylic acid group of this compound provides a convenient handle for the attachment of such reporter tags.